N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
benzimidazole-based compound , belongs to the class of heterocyclic compounds. It features a complex structure with multiple functional groups, making it intriguing for both chemical and biological studies.
Preparation Methods
Synthetic Routes::
Step 1: Start with .
Industrial Production:: The industrial-scale synthesis of this compound involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: Benzimidazole-based compounds exhibit diverse reactivity due to their unique structure. They undergo various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve , while reduction could use .
Major Products: These reactions lead to the formation of derivatives with altered functional groups, influencing their biological properties.
Scientific Research Applications
Chemistry: Benzimidazole derivatives serve as building blocks for drug development.
Biology: They interact with biomolecules, affecting cellular processes.
Medicine: Some benzimidazole-based drugs exhibit antitumor, antiviral, and anti-inflammatory activities.
Industry: These compounds find applications in materials science and catalysis.
Mechanism of Action
Targets: Benzimidazole-based compounds often interact with specific proteins or enzymes.
Pathways: They modulate signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Uniqueness: Highlight the distinctive features of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide compared to other benzimidazole derivatives.
Similar Compounds: Mention related compounds, such as clemizole, etonitazene, and omeprazole.
Properties
Molecular Formula |
C24H25ClN4O |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C24H25ClN4O/c25-20-11-9-18(10-12-20)19(17-29-14-3-4-15-29)16-24(30)26-13-5-8-23-27-21-6-1-2-7-22(21)28-23/h1-4,6-7,9-12,14-15,19H,5,8,13,16-17H2,(H,26,30)(H,27,28) |
InChI Key |
AMRONPZZVUIMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CC(CN3C=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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